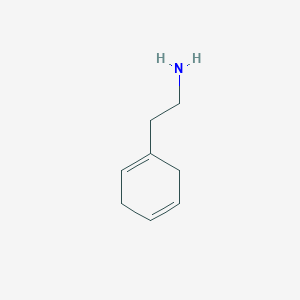

1-(2-Aminoethyl)-1,4-cyclohexadiene

Description

Significance of Conjugated Diene Systems in Organic Synthesis and Chemical Biology

Conjugated dienes, organic compounds featuring two double bonds separated by a single bond, are fundamental building blocks in organic chemistry. This arrangement allows for the delocalization of pi-electrons across the system, a phenomenon that imparts enhanced stability compared to isolated dienes. This stability is not merely a theoretical curiosity; it profoundly influences the reactivity and utility of these molecules.

One of the most powerful applications of conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring, often a cyclohexene (B86901) derivative. This reaction is renowned for its efficiency and stereospecificity, making it a cornerstone of synthetic strategy for constructing complex cyclic systems found in numerous natural products and pharmaceuticals. Beyond cycloadditions, conjugated dienes participate in other crucial transformations, such as sigmatropic rearrangements (e.g., the Cope rearrangement), where the conjugated system facilitates the migration of substituents through a cyclic transition state.

In chemical biology, conjugated diene motifs are present in a variety of natural molecules. Their unique electronic and structural properties are often key to the biological function of these compounds. The study of their synthesis and reactivity is therefore critical for understanding and manipulating biological processes at a molecular level.

Overview of Amines and Cyclohexadienes in Modern Chemical Research

The cyclohexadiene framework, particularly the 1,4-isomer, serves as a valuable entity in modern chemical research. 1,4-Cyclohexadiene (B1204751) is an isomer of the conjugated 1,3-cyclohexadiene (B119728) and is of significant academic interest as a prototype for a large class of natural compounds, including terpenoids. wikipedia.org A common synthetic route to substituted 1,4-cyclohexadienes is the Birch reduction of aromatic compounds, which selectively reduces the aromatic ring. wikipedia.org A key chemical feature of 1,4-cyclohexadienes is their propensity to aromatize, a thermodynamically favorable process that can be harnessed to drive other chemical transformations. wikipedia.orgsigmaaldrich.com This reactivity makes them useful as hydrogen donors in catalytic hydrogenation reactions. sigmaaldrich.com Moreover, functionalized cyclohexadienes have been explored as precursors for generating radicals and as scaffolds for biologically active molecules, with some derivatives showing potential as antineoplastic agents. nih.gov

Scope and Research Focus on 1-(2-Aminoethyl)-1,4-cyclohexadiene

While the individual components—the aminoethyl group and the 1,4-cyclohexadiene core—are well-studied, there is a notable lack of specific published research focused exclusively on the compound this compound. However, by examining related structures, a potential research focus for this molecule can be inferred.

Research into aminoethyl-substituted cyclohexane (B81311) and piperidine (B6355638) derivatives has revealed significant biological activity. researchgate.netnih.gov For instance, a series of aminoethyl-substituted cyclohexanes have been synthesized and evaluated as potent antagonists for the σ₁ receptor, which is a target for potential tumor therapies. nih.gov In these studies, the aminoethyl moiety and its substituents were found to be crucial for high-affinity binding to the receptor. nih.gov The cis-configured isomers, in particular, demonstrated the ability to inhibit the growth of aggressive human prostate tumor cells. nih.gov

Given these findings, it is reasonable to hypothesize that research on this compound would likely be directed toward medicinal chemistry and drug discovery. The compound combines the structural features of a reactive diene with a biologically relevant aminoethyl side chain. Key research questions would include:

Synthesis and Stability: Developing efficient synthetic pathways to the target molecule and its derivatives, potentially via modifications of known methods like the Birch reduction of N-(2-phenylethyl)acetamide followed by reduction of the amide. The stability of the 1,4-diene system to aromatization under physiological conditions would also be a critical area of investigation.

Biological Activity: Screening this compound and its analogues for activity against various biological targets, particularly receptors like the σ₁ receptor where related aminoethyl-cycloalkanes have shown high affinity. nih.gov

Structure-Activity Relationships (SAR): Investigating how modifications to both the amino group (e.g., alkylation, acylation) and the cyclohexadiene ring affect biological activity. The non-conjugated 1,4-diene structure offers a distinct three-dimensional shape compared to its fully saturated cyclohexane or aromatic counterparts, which could lead to unique pharmacological profiles.

The potential for the 1,4-cyclohexadiene ring to act as a bioisostere for a phenyl ring, but with different conformational and electronic properties, makes it an intriguing scaffold for designing novel therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of 1,4-Cyclohexadiene

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₈ | wikipedia.orgsigmaaldrich.comnih.gov |

| Molar Mass | 80.13 g/mol | wikipedia.orgnih.gov |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.847 g/cm³ (at 25 °C) | wikipedia.orgsigmaaldrich.com |

| Boiling Point | 82-89 °C | wikipedia.orgsigmaaldrich.com |

| Melting Point | -50 °C | wikipedia.org |

| Refractive Index | 1.472 (at 20 °C) | wikipedia.orgsigmaaldrich.com |

| CAS Number | 628-41-1 | wikipedia.orgnist.gov |

Table 2: Key Reactions of Cyclohexadiene Systems

| Reaction Type | Diene Isomer | Description | Significance |

|---|---|---|---|

| Diels-Alder Reaction | 1,3-Cyclohexadiene | A [4+2] cycloaddition with a dienophile to form a bicyclic alkene. | Forms six-membered rings with high stereocontrol; fundamental in complex molecule synthesis. nih.gov |

| Aromatization | 1,4-Cyclohexadiene | Loss of hydrogen to form a stable aromatic benzene (B151609) ring, often catalyzed by metals. | A thermodynamic driving force for reactions; used as a hydrogen transfer reagent. wikipedia.orgsigmaaldrich.com |

| Birch Reduction | (Product) | Synthesis of 1,4-cyclohexadienes from aromatic precursors using an alkali metal in liquid ammonia (B1221849). | Provides access to non-conjugated dienes from readily available aromatic compounds. wikipedia.orgorganic-chemistry.org |

| Radical Generation | Substituted Dienes | Can serve as precursors to generate carbon- or heteroatom-centered radicals. | Useful in radical-mediated reactions like hydroaminations and cyclizations. |

Structure

3D Structure

Properties

Molecular Formula |

C8H13N |

|---|---|

Molecular Weight |

123.2 g/mol |

IUPAC Name |

2-cyclohexa-1,4-dien-1-ylethanamine |

InChI |

InChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h1-2,5H,3-4,6-7,9H2 |

InChI Key |

WGKWGAMCGQGPLY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC(=C1)CCN |

Synonyms |

1-(2-aminoethyl)-1,4-cyclohexadiene CHDEA cpd |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Aminoethyl 1,4 Cyclohexadiene and Analogues

Direct Synthetic Routes to 1-(2-Aminoethyl)-1,4-cyclohexadiene.

Direct synthesis of this compound is most effectively achieved through the reduction of an aromatic ring that already contains the 2-aminoethyl substituent. This approach preserves the side chain while transforming the stable aromatic ring into the desired diene structure.

The primary precursor for the synthesis of this compound is 2-phenylethanamine. The core of the synthesis is the Birch reduction, which utilizes an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol present to act as a proton source. masterorganicchemistry.commasterorganicchemistry.com

The reaction pathway involves a series of single electron transfers from the dissolved metal and subsequent protonations:

Electron Transfer : A solvated electron is added to the benzene (B151609) ring of 2-phenylethanamine, forming a radical anion. masterorganicchemistry.com

Protonation : The alcohol in the mixture protonates the radical anion at a specific position. masterorganicchemistry.com

Second Electron Transfer : Another solvated electron reduces the resulting radical to a carbanion. masterorganicchemistry.com

Second Protonation : A final protonation step by the alcohol yields the 1,4-cyclohexadiene (B1204751) product. masterorganicchemistry.com

The 2-aminoethyl group is considered an electron-donating group (EDG). In the Birch reduction of aromatic rings with EDGs, the reduction occurs in a way that the substituent ends up on one of the double bonds in the final product. masterorganicchemistry.com

The Birch reduction exhibits distinct regioselectivity depending on the electronic nature of the substituent on the aromatic ring. For an electron-donating group like the aminoethyl group, the reduction typically yields a product where the substituent is on a double-bonded carbon, specifically 1-substituted-1,4-cyclohexadiene. masterorganicchemistry.com The initial protonation occurs at the ortho position relative to the substituent. masterorganicchemistry.com

Stereoselective synthesis in the context of creating a chiral center on the cyclohexadiene ring often requires more advanced strategies. While the standard Birch reduction of an achiral precursor like 2-phenylethanamine will result in a racemic mixture if a chiral center is formed, asymmetric Birch reductions can be achieved. These methods may employ a chiral auxiliary attached to the precursor to direct the reduction stereoselectively. harvard.edu For instance, chiral auxiliaries have been used to achieve asymmetric Birch alkylation, leading to specific stereoisomers. harvard.edu

Modified Birch Reduction Strategies for Cyclohexadiene Cores.

Classic Birch reduction conditions, requiring liquid ammonia (boiling point -33°C), can be cumbersome and hazardous. masterorganicchemistry.comnih.gov This has spurred the development of several modified, ammonia-free procedures.

One significant modification involves the use of sodium dispersion with a crown ether, such as 15-crown-5, which improves the solubility and reactivity of the reducing agent in a more conventional solvent. nih.govorganic-chemistry.org Another approach utilizes sodium nanocrystals absorbed in silica (B1680970) gel. nih.gov These methods provide a more practical and safer alternative to the traditional protocol.

Beyond modifying the classic Birch reduction, other advanced techniques have been developed. A notable innovation is the use of mechanochemistry, or ball-milling, to perform the Birch reduction. nih.gov This technique can use sodium lumps with a solid-state proton source like d-(+)-glucose, completely avoiding the need for liquid ammonia or bulk organic solvents. nih.gov This method has proven effective for a diverse range of aromatic compounds, providing the corresponding 1,4-cyclohexadiene derivatives in high yields within a short reaction time (e.g., 30 minutes). nih.gov

Another advanced strategy involves using silyl (B83357) substituents to direct the regiochemistry of the reduction, which can later be removed. harvard.edu Furthermore, suites of new reagents based on a cyclohexadiene core have been designed to mediate "clean" radical chain syntheses, serving as environmentally benign substitutes for toxic reagents like organotin hydrides. acs.orgnih.gov

Green Chemistry Principles in the Synthesis of Aminoethyl Cyclohexadienes.

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of cyclohexadiene derivatives.

A key aspect of green synthesis is the choice of reagents and solvents. The mechanochemical Birch reduction is a prime example of a green procedure, as it can be performed without any bulk organic solvents. nih.gov

The use of d-(+)-glucose as a proton donor in this process is another eco-friendly choice, replacing traditional alcohols. nih.gov In other synthetic contexts, water has been utilized as a solvent for creating carbon-carbon bonds in an eco-friendly manner. nih.gov The development of silylated cyclohexadienes as substitutes for toxic tin hydride reagents in radical reactions also represents a significant advancement in green chemistry. acs.org These approaches reduce reliance on volatile and toxic organic solvents and hazardous reagents, minimizing the environmental impact of the synthesis.

Flow Chemistry and Continuous Synthesis Approaches for Scalability

The industrial-scale synthesis of specialized chemical compounds like this compound presents unique challenges, including reaction control, safety, and process efficiency. Continuous flow chemistry has emerged as a powerful technology to address these challenges, offering significant advantages over traditional batch processing. wiley-vch.dealmacgroup.com The principles of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents safely, are particularly relevant for the synthesis of this compound. wiley-vch.detechnologynetworks.com The development of a scalable, continuous process for this compound would likely involve a multi-step approach, focusing on the formation of the core cyclohexadiene ring and the subsequent introduction or modification of the aminoethyl side chain.

A key strategy for synthesizing the 1,4-cyclohexadiene structure is the Birch reduction of an aromatic precursor, such as 2-phenylethylamine or a related derivative. wikipedia.orgmasterorganicchemistry.comwikipedia.org Traditionally, this reaction is performed under cryogenic conditions in liquid ammonia with dissolved alkali metals, which poses significant challenges for large-scale batch production. wikipedia.orgorganicreactions.org Adapting the Birch reduction to a continuous flow process is a primary objective for scalability. This involves overcoming the difficulties of pumping multiphase mixtures (liquid ammonia, dissolved metal, and substrate) at low temperatures.

Conceptual flow setups for a continuous Birch reduction would involve pumping the aromatic precursor solution and a solution of an alkali metal in liquid ammonia through separate inlets into a micromixer or T-junction. The mixture would then pass through a temperature-controlled reactor coil to ensure sufficient residence time for the reaction to complete. An alcohol proton source can be introduced at a subsequent stage in the flow path. masterorganicchemistry.com This continuous operation allows for rapid and efficient mixing and superior temperature control, minimizing side reactions and improving product selectivity compared to batch methods. wiley-vch.de

Table 1: Comparison of Batch vs. Conceptual Flow Parameters for Birch Reduction This table presents a conceptual comparison based on typical parameters for Birch reductions and the established advantages of flow chemistry.

| Parameter | Traditional Batch Process | Conceptual Flow Process |

|---|---|---|

| Reaction Scale | Grams to Kilograms | Kilograms to Tons (via continuous operation) |

| Temperature Control | Difficult to maintain homogeneity (-33°C to -78°C) | Precise control (±1°C), rapid heat exchange |

| Mixing | Slow, dependent on mechanical stirring | Rapid and efficient micromixing |

| Safety | Handling of large quantities of sodium/lithium and liquid ammonia | Small reaction volumes at any given time, in-situ generation/use of hazardous materials |

| Residence Time | Hours | Seconds to Minutes |

| Throughput | Limited by reactor size | Scalable by extending run time or "numbering-up" reactors almacgroup.com |

Following the formation of the cyclohexadiene ring, the introduction or modification of the side chain can be integrated into a continuous "telescoped" synthesis, where the output from one reactor flows directly into the next. mdpi.com For instance, if the starting material was a protected 2-phenylethylamine derivative, a deprotection step could be performed in a subsequent flow reactor.

Alternatively, a different synthetic strategy could involve starting with a functionalized cyclohexadiene and introducing the amine group in a flow process. For example, a precursor like 1-(2-bromoethyl)-1,4-cyclohexadiene could be reacted with a protected amine source or ammonia in a heated and pressurized flow reactor. This type of nucleophilic substitution is well-suited to continuous processing, allowing for high temperatures and pressures to be used safely to accelerate the reaction. acs.org

Table 2: Illustrative Research Findings for Continuous Flow Amination This table summarizes typical findings from literature on related continuous flow amination reactions, which could be adapted for the synthesis of the target compound.

| Reaction Type | Substrate | Reagent | Typical Residence Time | Typical Temperature | Observed Yield |

|---|---|---|---|---|---|

| Reductive Amination | Cyclohexanone | Ammonia/H₂ | 10 - 30 minutes | 80 - 120°C | >90% |

| Nucleophilic Substitution | Aryl Halide | Protected Amine | 5 - 20 minutes | 100 - 180°C | 85 - 98% acs.org |

| Amide Coupling followed by Reduction | Carboxylic Acid | Protected Amino Alcohol | ~75 seconds (coupling) | 100°C (coupling) | ~85% (amide) acs.org |

The scalability of such a process is achieved not by increasing the size of the reactors, but by running the optimized process for longer durations or by using multiple reactors in parallel (a "numbering-up" or "scale-out" approach). almacgroup.com In-line purification techniques, such as liquid-liquid extraction or passing the stream through scavenger resins, can be integrated to remove byproducts and unreacted reagents, delivering a clean product stream without the need for traditional batch workups. mdpi.comacs.org This integration of synthesis and purification is a hallmark of modern, scalable continuous manufacturing. While specific research on the continuous synthesis of this compound is not extensively published, the well-established principles and successful applications of flow chemistry to both Birch reductions and amine synthesis provide a clear and viable pathway for its scalable production.

Chemical Reactivity and Mechanistic Investigations of 1 2 Aminoethyl 1,4 Cyclohexadiene

Hydrogen Atom Transfer (HAT) Reactions and Radical Intermediates

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the abstraction of a hydrogen atom from a C-H bond. nih.gov In the context of 1,4-cyclohexadiene (B1204751) and its derivatives, HAT is a key step in many reactions, driven by the formation of a more stable aromatic system. organic-chemistry.org

Kinetics and Thermodynamics of C-H Bond Cleavage

The C-H bonds of the methylene (B1212753) groups in the 1,4-cyclohexadiene ring are susceptible to cleavage through HAT reactions. The driving force for this process is the thermodynamic stability gained upon aromatization of the cyclohexadiene ring to a benzene (B151609) ring. organic-chemistry.org While specific kinetic and thermodynamic data for 1-(2-Aminoethyl)-1,4-cyclohexadiene are not extensively reported, studies on the parent 1,4-cyclohexadiene provide valuable insights. For instance, 1,4-cyclohexadiene can act as a hydrogen atom donor in the presence of a suitable photocatalyst. organic-chemistry.org

The kinetics of hydrogen atom abstraction from 9-substituted acridine (B1665455) radical cations by cyclohexa-1,4-diene have been studied using derivative cyclic voltammetry. rsc.org These reactions follow an EC mechanism, which involves an initial charge transfer followed by an irreversible first-order reaction. rsc.org The products formed are the protonated acridine substrate and dimer–substrate adducts of cyclohexa-1,4-diene. rsc.org

First-principles density-functional calculations on the dehydrogenation of 1,4-cyclohexadiene on a Si(001) surface reveal that the activation barrier for this process is significantly different for various adsorption configurations. aps.org The end-bridge structure, where the diene bridges two adjacent silicon dimers, has a lower activation barrier (0.68 eV) for dehydrogenation compared to the on-top structure (1.34 eV), suggesting that the former is the more kinetically feasible pathway at room temperature. aps.org

Role of the Aminoethyl Moiety in Facilitating Radical Pathways

The aminoethyl group in this compound can influence radical reactions in several ways. The nitrogen atom can act as a radical stabilizer or participate in intramolecular interactions that direct the course of the reaction. While direct studies on this specific compound are limited, the principles of radical chemistry suggest that the amino group could facilitate HAT reactions by stabilizing radical intermediates through resonance or by acting as an internal base. nih.gov

In broader contexts, radical reactions are known to be initiated through various mechanisms, including the use of radical S-adenosyl-L-methionine (SAM) enzymes, which generate a 5'-deoxyadenosyl radical to initiate transformations. nih.gov Flavin coenzymes are also capable of mediating single-electron transfer processes, forming stabilized radical intermediates known as semiquinones. libretexts.org These examples highlight the diverse ways radical pathways can be initiated and controlled, principles that could be applicable to the reactivity of this compound.

Dearomatization and Rearomatization Processes

Dearomatization and rearomatization are fundamental transformations in organic chemistry that allow for the construction of complex three-dimensional structures from flat aromatic precursors. The 1,4-cyclohexadiene moiety is a common motif resulting from the dearomatization of benzene derivatives. nih.gov

Studies of [2+2] Photocycloaddition and Subsequent Rearrangements

The mechanism of solid-state [2+2] photocycloaddition has been investigated, revealing a multi-step process that includes photoexcitation, intersystem crossing, and the formation of diradical intermediates before the final cyclobutane (B1203170) ring is formed. rsc.org The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents. rsc.org Subsequent rearrangements of the cyclobutane products can lead to a variety of complex molecular architectures. nih.gov

Intramolecular Cyclization and Ring Transformation Reactions

The presence of the aminoethyl group in this compound opens up possibilities for intramolecular cyclization reactions. The nucleophilic nitrogen atom of the amino group could potentially attack the diene system, leading to the formation of new heterocyclic rings. Such reactions are often promoted by the use of catalysts or specific reaction conditions.

For instance, intramolecular nucleophilic dearomatization of N-alkyl-N-benzyldiphenylphosphinamide anions has been shown to produce functionalized 1,4-cyclohexadienes. nih.gov This process involves an intramolecular cyclization followed by quenching with an electrophile. nih.gov The efficiency and stereoselectivity of these reactions can be influenced by factors such as the choice of base, additives, and the nature of the electrophile. nih.gov

Electrophilic and Nucleophilic Reactions of the Diene System

The double bonds in the 1,4-cyclohexadiene ring are susceptible to attack by both electrophiles and nucleophiles, leading to a variety of addition and substitution products.

Electrophilic addition to conjugated dienes, a related system, typically proceeds through the formation of a stable carbocation intermediate. libretexts.orgyoutube.comlibretexts.org The reaction of 1,3-butadiene (B125203) with HBr, for example, leads to the formation of both 1,2- and 1,4-addition products. libretexts.orgyoutube.com The ratio of these products can be influenced by the reaction temperature, with the kinetically controlled product (1,2-addition) dominating at lower temperatures and the thermodynamically controlled product (1,4-addition) being favored at higher temperatures. youtube.com While 1,4-cyclohexadiene is a non-conjugated diene, the principles of electrophilic addition still apply, with the initial step being the protonation of a double bond to form a carbocation. chemistrysteps.comyoutube.com The presence of the aminoethyl group in this compound would be expected to influence the regioselectivity of such additions.

Nucleophilic reactions with the diene system are also possible, particularly if the ring is activated by electron-withdrawing groups or through the formation of an organometallic intermediate. The intramolecular nucleophilic dearomatization reactions mentioned previously are an example of this type of reactivity. nih.gov

Diels-Alder Cycloadditions and Related Pericyclic Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.orgnih.gov While this compound contains a diene, it is a non-conjugated system. For it to participate as the diene component in a Diels-Alder reaction, it would first need to undergo isomerization to the conjugated 1-(2-aminoethyl)-1,3-cyclohexadiene. This isomerization can be a key step in accessing Diels-Alder reactivity.

Once the conjugated diene is formed, it can react with various dienophiles. The reaction's facility is enhanced by electron-withdrawing groups on the dienophile. organic-chemistry.org The amino group on the cyclohexadiene ring, being an electron-donating group, increases the electron density of the diene system, which can influence the reactivity and regioselectivity of the cycloaddition.

Pericyclic reactions, such as the Diels-Alder reaction, are characterized by a cyclic transition state. The stereochemistry of the reaction is highly controlled, with cyclic dienes often yielding stereoisomeric products where the endo product is typically favored under kinetic control due to secondary orbital interactions. organic-chemistry.org In the context of 1-(2-aminoethyl)-1,3-cyclohexadiene, the presence of the aminoethyl substituent can introduce additional stereochemical considerations.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such cycloadditions. nih.gov These studies can help predict whether a reaction will proceed through a concerted or stepwise mechanism and can rationalize the observed regio- and diastereoselectivities. nih.gov For instance, DFT calculations have been used to investigate the cycloadditions of related cyclic dienes, providing insights into the transition state geometries and activation energies. researchgate.net

| Reaction Type | Key Features | Relevant Factors for this compound |

| Diels-Alder | [4+2] cycloaddition | Isomerization to conjugated 1,3-diene is required. The amino group can influence reactivity. |

| Pericyclic | Concerted mechanism, cyclic transition state | Stereochemistry is highly controlled. |

| Computational | DFT calculations | Used to study reaction mechanisms and selectivity. researchgate.net |

Functionalization at Vinylic and Allylic Positions

The vinylic and allylic positions of this compound offer opportunities for further chemical modification. Vinylic functionalization involves the direct modification of the carbon atoms of the double bonds, while allylic functionalization occurs at the carbon atoms adjacent to the double bonds.

A cascade reaction involving a vinyl C-H metalation of an acrylamide, followed by allene (B1206475) insertion and elimination, can generate a 1,3-diene derivative in situ, which then undergoes a [4+2] cycloaddition. nih.gov This highlights a strategy where initial vinylic functionalization leads to subsequent cycloaddition reactions.

Allylic oxidation is a key transformation that introduces functionality at the positions adjacent to the double bonds. This process can be achieved using various reagents and catalysts. For instance, the oxidation of an allylic CH₂ group to a carbonyl is a significant reaction in organic synthesis. chemrxiv.org The amino group in this compound could potentially direct or influence the regioselectivity of such oxidations.

The interception of transient intermediates like 1,2-cyclohexadiene with radicals such as TEMPO demonstrates the potential for functionalization through radical pathways. nih.gov While this compound is not a strained allene itself, the study of related reactive intermediates provides insight into potential functionalization strategies.

| Position | Type of Functionalization | Example Reaction/Concept |

| Vinylic | Direct modification of C=C | Vinyl alkenylation-initiated [4+2] cycloaddition. nih.gov |

| Allylic | Modification of C adjacent to C=C | Allylic oxidation to introduce carbonyl groups. chemrxiv.org |

| Vinylic/Allylic | Radical-mediated | Trapping of related reactive intermediates with radicals. nih.gov |

Oxidative Transformations and Related Reaction Mechanisms

The oxidation of 1,4-cyclohexadiene systems can lead to the formation of aromatic compounds, a process driven by the thermodynamic stability of the resulting aromatic ring. wikipedia.org For this compound, oxidation would lead to the corresponding substituted benzene derivative. This aromatization can be achieved under various conditions, including the use of oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). researchgate.net

The mechanism of oxidation can be complex and may involve radical intermediates. nih.gov For example, the oxidation of 1,3-cyclohexadiene (B119728) initiated by hydroxyl (OH) and nitrite (B80452) (NO₂) radicals has been studied, revealing that H-atom abstraction is a key step. nih.gov The resulting cyclohexadienyl radicals can then react with molecular oxygen to form benzene. nih.gov The presence of the aminoethyl group in this compound could influence the rate and pathway of these radical-mediated oxidations.

In some cases, the oxidation of cyclohexadiene derivatives must be carefully controlled to avoid over-oxidation or aromatization when other functionalities are desired. For instance, in the synthesis of certain cyclohexadienals, the use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to the aromatic benzaldehyde (B42025) if not managed properly. nih.gov

| Oxidative Transformation | Product | Mechanistic Insight |

| Aromatization | Substituted benzene | Driven by the formation of a stable aromatic ring. wikipedia.org |

| Radical-initiated oxidation | Benzene and other products | Involves H-atom abstraction by radicals like OH and NO₂. nih.gov |

| Controlled oxidation | Cyclohexadienal | Requires careful control to prevent aromatization. nih.gov |

Chemo- and Stereoselectivity in Complex Chemical Transformations

The presence of multiple reactive sites in this compound—the two double bonds and the amino group—makes chemo- and stereoselectivity crucial aspects of its chemical transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while stereoselectivity concerns the preferential formation of one stereoisomer over others.

In reactions involving dienes, such as the Diels-Alder reaction, achieving high regio- and stereoselectivity is often a primary goal. nih.gov The inherent structure of the diene and dienophile, along with the reaction conditions (e.g., use of catalysts), dictates the outcome. For substituted cyclohexadienes, the substituents can exert significant stereochemical control.

The photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is a classic example of a stereospecific pericyclic reaction governed by the Woodward-Hoffmann rules. nih.govirb.hr While this reaction applies to the conjugated isomer, it underscores the importance of stereoelectronic factors in the reactions of cyclohexadienes.

The amino group in this compound can play a significant role in directing the chemo- and stereoselectivity of reactions. It can act as a directing group, influencing the approach of reagents, or it can be a site of competing reactions. For example, in metabolic labeling studies, dienophiles are attached via an aminopropyl linker, which provides flexibility for subsequent reactions. nih.gov This illustrates how a flexible side chain can impact reactivity.

| Selectivity Type | Description | Relevance to this compound |

| Chemoselectivity | Preferential reaction of one functional group | The amino group vs. the double bonds. |

| Stereoselectivity | Preferential formation of one stereoisomer | Important in cycloaddition and other addition reactions. |

| Regioselectivity | Preferential formation of one constitutional isomer | A key consideration in Diels-Alder reactions. youtube.com |

Theoretical and Computational Studies of 1 2 Aminoethyl 1,4 Cyclohexadiene

Electronic Structure and Conformation Analysis

Ab Initio and Density Functional Theory (DFT) Calculations

No specific ab initio or DFT calculation data for 1-(2-Aminoethyl)-1,4-cyclohexadiene are publicly available. Such studies would typically provide insights into the molecule's optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and the distribution of electron density, which are crucial for understanding its reactivity.

Excited State Dynamics and Photochemical Mechanisms

Information regarding the excited state dynamics and photochemical mechanisms of this compound is not present in the public domain. Research in this area would explore the molecule's behavior upon absorption of light, including potential pathways for energy dissipation and photochemical reactions.

Reaction Pathway Elucidation and Transition State Analysis

Energetic Profiles of Key Transformations

While the title of the identified research paper suggests an examination of the energetics of C-H bond cleavage, the specific energetic profiles and data tables for key transformations of this compound are not accessible. acs.org

Molecular Dynamics Simulations and Conformational Preferences

There is no publicly available information on molecular dynamics simulations performed on this compound. These simulations would be invaluable for understanding the conformational landscape of the flexible aminoethyl side chain and its interaction with the cyclohexadiene ring, as well as its behavior in different solvent environments.

Applications in Advanced Organic Synthesis

Building Block for Complex Polycyclic Skeletons

The diene component of 1-(2-Aminoethyl)-1,4-cyclohexadiene is particularly significant for its role in cycloaddition reactions, most notably the Diels-Alder reaction. This reaction allows for the formation of bicyclic systems, which are common cores in many intricate polycyclic structures. The aminoethyl side chain offers a handle for further functionalization or for directing the stereochemical outcome of subsequent transformations.

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, the broader class of cyclohexadiene derivatives serves as crucial precursors. For instance, cyclohexadiene-trans-diols are versatile starting materials in the synthesis of natural products like iso-crotepoxide and ent-senepoxide. researchgate.netresearchgate.net The general strategy involves leveraging the diene for cycloaddition reactions to construct the core ring system, followed by modifications of the side chains and other functional groups to arrive at the final natural product architecture. nih.govnih.govscripps.edu The aminoethyl group in the title compound provides a reactive point for elaboration into more complex side chains found in various natural products.

Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis (Excluding Drug Synthesis)

The presence of a primary amine and the potential for introducing chirality make this compound an interesting candidate for applications in asymmetric synthesis. nih.govyale.eduyoutube.comyoutube.com This involves processes that selectively produce one enantiomer of a chiral product over the other.

The development of new chiral ligands is a cornerstone of asymmetric catalysis. nih.govresearchgate.netsnnu.edu.cnresearchgate.netchemrxiv.org The amino group of this compound can be readily modified to create a variety of chiral ligands. For example, it can be acylated with chiral carboxylic acids or reacted with chiral aldehydes to form Schiff bases, which can then be used as ligands in metal-catalyzed asymmetric reactions. The cyclohexadiene moiety itself can also be a source of chirality, particularly if the double bonds are selectively functionalized. The flexibility in modifying both the amino group and the cyclohexadiene ring allows for the rational design of ligands with specific steric and electronic properties to achieve high enantioselectivity in a given transformation. nih.gov

Table 1: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Approach | Potential Application |

| Chiral Amide | Acylation with a chiral carboxylic acid | Asymmetric hydrogenation, conjugate addition |

| Chiral Schiff Base | Condensation with a chiral aldehyde | Asymmetric allylic alkylation, cyclopropanation |

| Chiral Phosphine | Reaction with a phosphine-containing electrophile | Asymmetric cross-coupling reactions |

Role in Catalytic Transfer Hydrogenation Systems

Catalytic transfer hydrogenation is a powerful and widely used method for the reduction of various functional groups, where a safe and easily handled hydrogen donor molecule is used instead of gaseous hydrogen. researchgate.nettue.nl

Cyclohexadienes, in general, are effective hydrogen donors in catalytic transfer hydrogenation reactions. researchgate.net The driving force for the hydrogen transfer is the formation of a stable aromatic ring. In the case of this compound, the donation of two hydrogen atoms would lead to the formation of the corresponding ethylbenzene (B125841) derivative. The efficiency of this process depends on the catalyst used and the substrate being reduced. While specific studies detailing the catalytic efficiency of this compound as a hydrogen donor are not prevalent, related systems using 1,4-cyclohexadiene (B1204751) demonstrate its utility in the reduction of alkenes and imines. researchgate.netprinceton.edu The presence of the aminoethyl group could potentially influence the coordination of the molecule to the metal center of the catalyst, thereby affecting the rate and selectivity of the hydrogen transfer process. Research has shown that 1-methyl-1,4-cyclohexadiene (B1585077) is an effective hydrogen atom source for the reduction of quinones. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. slideshare.netresearchgate.netbbhegdecollege.com By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within 1-(2-Aminoethyl)-1,4-cyclohexadiene can be established. uobasrah.edu.iqweebly.com

The ¹H NMR spectrum would provide a distinct fingerprint of the molecule. The vinylic protons on the cyclohexadiene ring are expected to appear in the downfield region, typically between 5.5 and 6.0 ppm. The two sets of methylene (B1212753) (CH₂) protons within the ring would have different chemical shifts due to their different electronic environments. The protons of the aminoethyl side chain would present as two distinct multiplets, corresponding to the CH₂ group adjacent to the ring and the CH₂ group adjacent to the amino (NH₂) group. The NH₂ protons typically appear as a broad singlet that can exchange with deuterium (B1214612) oxide.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The olefinic carbons of the diene would be found significantly downfield. The sp³ hybridized carbons of the ring and the ethyl side chain would appear at higher field strengths.

| Predicted ¹H NMR Data for this compound | |

| Proton Group | Predicted Chemical Shift (δ, ppm) |

| Vinylic Protons (C=C-H) | 5.6 - 5.8 |

| Allylic Protons (C=C-CH₂-C=C) | ~2.7 |

| Methylene Protons (-CH₂-CH₂-NH₂) | 2.8 - 3.2 |

| Amino Protons (-NH₂) | 1.0 - 2.5 (broad) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Vinylic Carbons (=CH) | 125 - 128 |

| Quaternary Vinylic Carbon (>C=) | 135 - 140 |

| Allylic Carbon (CH₂) | ~26 |

| Ethyl Chain Carbons (-CH₂-CH₂-N) | 35 - 45 |

Note: Predicted values are based on data for 1,4-cyclohexadiene (B1204751) and related aminoalkanes. nih.govspectrabase.comchemicalbook.com

To confirm signal assignments and probe mechanistic questions, deuterium labeling is an invaluable tool. nih.govosti.gov The replacement of a specific proton with a deuterium atom (²H) renders it "invisible" in a standard ¹H NMR spectrum. For instance, shaking the sample with D₂O would lead to the disappearance of the NH₂ signal, unequivocally confirming its identity.

Furthermore, isotopic enrichment can be used to trace the pathways of chemical reactions. nih.gov Synthesizing this compound using a deuterated precursor, such as deuterium-labeled ethanolamine, would result in a deuterium atom at a specific position on the ethyl side chain. Observing the absence of a signal at the corresponding position in the ¹H NMR spectrum or the presence of a C-D coupling in the ¹³C NMR spectrum would verify the synthetic pathway and confirm the structural assignment.

Mass Spectrometry for Mechanistic Intermediates and Product Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and offers insight into its structure through analysis of its fragmentation patterns. nih.gov For this compound (molecular formula C₈H₁₃N), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 123.

The fragmentation of this molecule under electron ionization (EI) would be dominated by pathways characteristic of aliphatic amines. The most significant and diagnostic fragmentation is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized cation.

The primary α-cleavage for this compound would involve the scission of the C-C bond of the ethyl group, resulting in the loss of a cyclohexadienylmethyl radical and the formation of a [CH₂NH₂]⁺ fragment. This fragment is highly characteristic of primary ethylamines and would be expected to produce a strong signal at m/z 30. Another possible fragmentation is the loss of the entire aminoethyl side chain, which would generate a fragment corresponding to the 1,4-cyclohexadienyl moiety.

| Predicted Mass Spectrometry Fragments for this compound | |

| Fragment Ion | Predicted m/z |

| [C₈H₁₃N]⁺ (Molecular Ion) | 123 |

| [CH₂NH₂]⁺ (from α-cleavage) | 30 |

| [C₆H₇]⁺ (Loss of aminoethyl group) | 79 |

Note: Predicted fragmentation is based on established principles for aliphatic amines. libretexts.orgnist.gov

Advanced Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing direct information about the functional groups present. nist.gov

The IR spectrum of this compound would display several characteristic absorption bands. The primary amine (NH₂) group would be identified by a pair of medium-intensity N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration would also be visible around 1600 cm⁻¹. The presence of the cyclohexadiene ring would be confirmed by C=C stretching vibrations near 1650 cm⁻¹ and vinylic =C-H stretching vibrations just above 3000 cm⁻¹. Aliphatic C-H stretching from the CH₂ groups in the ring and side chain would appear just below 3000 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibration of the diene system, which is often weak in the IR spectrum. Conformational analysis can be performed by studying shifts in vibrational frequencies under different conditions, such as temperature changes, which can indicate the presence of different conformers.

| Predicted Vibrational Frequencies for this compound | |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 |

| =C-H Stretch (vinylic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=C Stretch (alkene) | ~1650 |

| N-H Bend (primary amine) | 1590 - 1650 |

Note: Predicted frequencies are based on data for 1,4-cyclohexadiene and primary amines. nih.govnist.govnist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires the formation of a high-quality single crystal of the compound or a suitable salt derivative (e.g., a hydrochloride salt).

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would provide unambiguous data on bond lengths, bond angles, and torsional angles. mdpi.com This would definitively establish the conformation of the 1,4-cyclohexadiene ring, which typically adopts a boat or twisted-boat conformation. The analysis would also reveal the exact orientation of the 2-aminoethyl substituent relative to the ring, as well as detailing any intermolecular interactions, such as hydrogen bonding involving the amino group, that stabilize the crystal lattice. While no public crystal structure for this specific compound is available, data from related cyclohexadiene-metal complexes confirm the non-planar nature of the ring system. researchgate.net

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of "green chemistry" principles is a major driver in modern synthetic methodology. For a molecule like 1-(2-Aminoethyl)-1,4-cyclohexadiene, developing sustainable synthetic routes is a critical first step towards unlocking its potential. Current methods for synthesizing substituted cyclohexadienes often rely on established but potentially harsh reactions like the Birch reduction, which uses alkali metals in liquid ammonia (B1221849). wikipedia.org Future research should prioritize the development of more environmentally benign alternatives.

One promising avenue is the use of transition-metal catalyzed Diels-Alder reactions. nih.gov These reactions can be performed under mild conditions and allow for the incorporation of a variety of functional groups with high control over regiochemistry. nih.gov The development of catalysts based on earth-abundant metals would further enhance the sustainability of this approach. Another green method that has been developed for the synthesis of highly substituted cyclohexa-1,3-diene derivatives involves a multicomponent procedure in ionic liquid media, which offers mild reaction conditions, high yields, and operational simplicity. nih.govacs.org

Furthermore, biocatalysis presents an attractive, albeit challenging, direction. The use of engineered enzymes could enable the direct and stereoselective synthesis of functionalized cyclohexadienes from simple precursors under ambient conditions in aqueous media. Research into the synthesis of functionalized 2-amino-4H-chromenes using a natural base catalyst derived from waste snail shells highlights the potential of using natural and waste materials in catalysis for sustainable synthesis. oiccpress.com

Exploration of Undiscovered Reactivity Patterns and Selectivity

The reactivity of 1,4-cyclohexadienes is typically dominated by their tendency to aromatize, a strong thermodynamic driving force. wikipedia.org While this is a useful feature, it can also mask other potential reaction pathways. For this compound, the interplay between the diene system and the aminoethyl side chain could lead to novel and selective transformations.

Future investigations should focus on exploring cycloaddition reactions beyond simple Diels-Alder aromatizations. For instance, the diene could participate in higher-order cycloadditions, such as [4+3] or [6+2] cycloadditions, with appropriate reaction partners, leading to the formation of complex polycyclic systems. rsc.org The presence of the amino group could influence the stereoselectivity of these reactions through hydrogen bonding or by acting as an internal directing group.

Moreover, the potential for the amino group to participate in intramolecular reactions is a rich area for exploration. Depending on the reaction conditions, intramolecular cyclization could lead to the formation of novel heterocyclic scaffolds. The study of keto-substituted 1,2-cyclohexadienes, which dimerize via an unprecedented formal hetero-Diels-Alder process, suggests that unexpected reactivity can be uncovered in functionalized cyclohexadiene systems. nih.gov

Integration with Emerging Technologies in Organic Synthesis

The integration of this compound with emerging synthetic technologies could unlock new reactivity and streamline its synthesis and derivatization.

Flow Chemistry: This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for handling reactive intermediates and optimizing reaction conditions. wikipedia.orgsymeres.com The synthesis of this compound itself, or its subsequent reactions, could be performed in a continuous flow system, potentially improving yields, safety, and scalability. nih.govnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for promoting a wide range of organic transformations under mild conditions. ethz.chacs.orgresearchgate.net This technology could be employed to generate radical intermediates from this compound or its reaction partners, leading to novel C-C and C-N bond-forming reactions. mdpi.comnih.gov For example, a photoredox-catalyzed radical addition to one of the double bonds could provide access to a variety of functionalized cyclohexene (B86901) derivatives.

Expanding the Scope of Applications in Materials Science and Catalysis

The unique structural features of this compound suggest its potential utility in both materials science and catalysis.

Materials Science: The presence of a polymerizable diene and a functional amino group makes this compound an interesting candidate as a monomer for the synthesis of functional polymers. Anionic polymerization of 1,3-cyclohexadiene (B119728) has been used to create functionalized polymers. acs.org Similarly, the diene moiety of this compound could be polymerized, while the amino group would be available for post-polymerization modification, allowing for the creation of materials with tailored properties. For example, block copolymers containing cyclohexadiene oxide have been post-functionalized via thiol-ene click reactions. nsf.govresearchgate.net The synthesis and polymerization of renewable 1,3-cyclohexadiene from plant oils also points towards the potential for creating sustainable polymers. researchgate.net

Catalysis: The aminoethyl side chain of this compound could act as a ligand for transition metals. The synthesis of chiral ligands is a major focus in asymmetric catalysis. By appropriately modifying the amino group and the cyclohexadiene ring, it may be possible to develop novel ligands for a variety of catalytic transformations. For instance, ferrocene-based diphosphine ligands are highly valued in palladium-catalyzed coupling reactions. wikipedia.org Similarly, complexes of group 6 metals with cyclohexadienyl ligands have been studied for their application in the stereospecific functionalization of six-membered rings. acs.org

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.